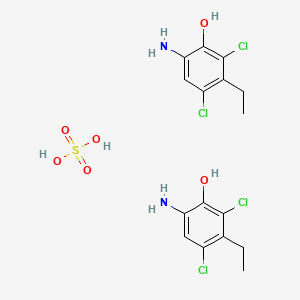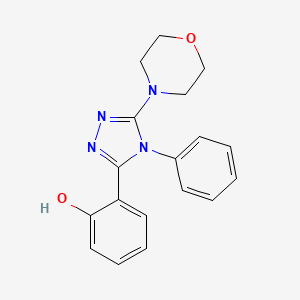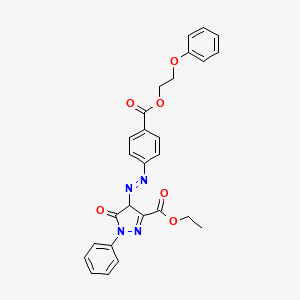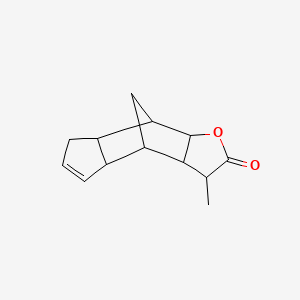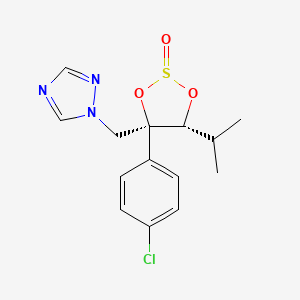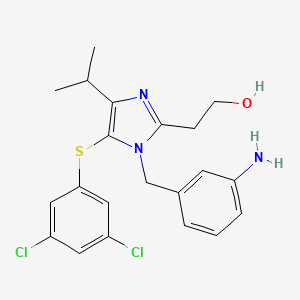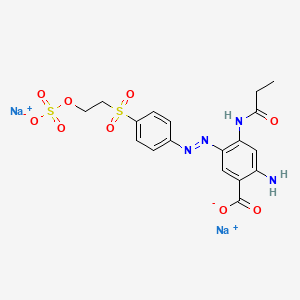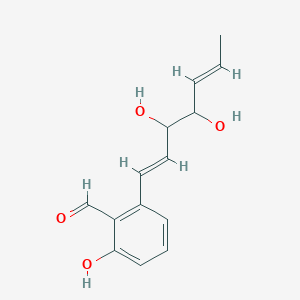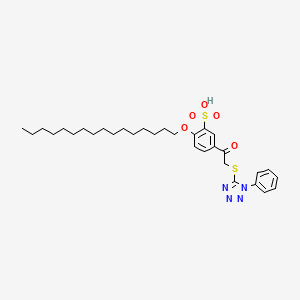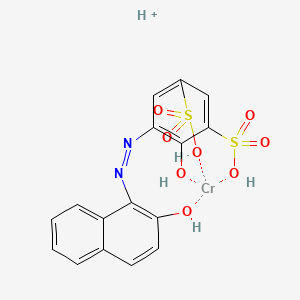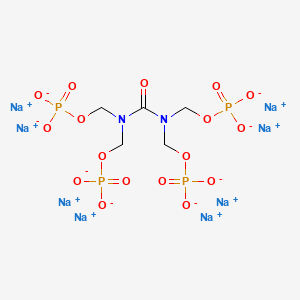
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt is a chemical compound with the molecular formula C₅H₁₆N₂O₁₇P₄Na₈. This compound is known for its unique structure, which includes multiple phosphonooxy groups attached to a urea backbone. It is primarily used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, tetrakis((phosphonooxy)methyl)-, octasodium salt typically involves the reaction of urea with tetrakis(hydroxymethyl)phosphonium chloride in the presence of sodium hydroxide. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and yield. The final product is usually purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphonooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized urea derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of urea, tetrakis((phosphonooxy)methyl)-, octasodium salt involves its interaction with specific molecular targets. The phosphonooxy groups play a crucial role in these interactions, facilitating binding to target molecules and influencing their activity. The exact pathways involved depend on the specific application and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: A precursor used in the synthesis of the compound.
N,N,N’,N’-Tetrakis((phosphonooxy)methyl)urea: A related compound with similar structural features.
Uniqueness
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt is unique due to its multiple phosphonooxy groups and the presence of sodium ions, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and material science.
Eigenschaften
CAS-Nummer |
70851-56-8 |
|---|---|
Molekularformel |
C5H8N2Na8O17P4 |
Molekulargewicht |
675.93 g/mol |
IUPAC-Name |
octasodium;[bis(phosphonatooxymethyl)carbamoyl-(phosphonatooxymethyl)amino]methyl phosphate |
InChI |
InChI=1S/C5H16N2O17P4.8Na/c8-5(6(1-21-25(9,10)11)2-22-26(12,13)14)7(3-23-27(15,16)17)4-24-28(18,19)20;;;;;;;;/h1-4H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
InChI-Schlüssel |
HBJZGYRXANJPAR-UHFFFAOYSA-F |
Kanonische SMILES |
C(N(COP(=O)([O-])[O-])C(=O)N(COP(=O)([O-])[O-])COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


